molecular formula C19H29Cl2N3O2 B3182576 Bavisant (dihydrochloride) CAS No. 929622-09-3

Bavisant (dihydrochloride)

Cat. No.: B3182576
CAS No.: 929622-09-3
M. Wt: 402.4 g/mol
InChI Key: PBVFXCXXVLBYKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bavisant dihydrochloride hydrate can be synthesized through a series of chemical reactions involving the formation of a benzamide structure. The synthetic route typically involves the reaction of a benzene derivative with an amine to form the benzamide, followed by further modifications to introduce the dihydrochloride hydrate form .

Industrial Production Methods

The industrial production of Bavisant dihydrochloride hydrate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Bavisant dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

Mechanism of Action

Bavisant dihydrochloride exerts its effects by selectively antagonizing the histamine H3 receptor. This receptor is involved in regulating the release of various neurotransmitters, including acetylcholine, norepinephrine, and dopamine. By blocking the H3 receptor, Bavisant dihydrochloride increases the release of these neurotransmitters, leading to enhanced wakefulness, cognition, and attention .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bavisant Dihydrochloride

Bavisant dihydrochloride is unique due to its high selectivity and potency as an H3 receptor antagonist. Its ability to penetrate the brain and its potential therapeutic applications in treating ADHD and other cognitive disorders set it apart from other similar compounds .

Properties

IUPAC Name

(4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2.2ClH/c23-19(22-9-7-21(8-10-22)18-5-6-18)17-3-1-16(2-4-17)15-20-11-13-24-14-12-20;;/h1-4,18H,5-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVFXCXXVLBYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239212
Record name Bavisant dihydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929622-09-3
Record name Bavisant dihydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929622093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bavisant dihydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAVISANT DIHYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B5560RN9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 250 mL, three-neck flask fitted with a mechanical stirrer, addition funnel, thermocouple probe, and heating mantle was charged with (4-cyclopropyl-piperazin-1-yl)-(4-morpholin-4-ylmethyl-phenyl)-methanone (11.0 g, 0.034 mol, 1.0 eq) and ethanol (75 mL). The resulting solution was heated to 60° C. Concentrated hydrochloric acid (6.1 mL, 0.074 mol, 2.2 eq) was then added dropwise over 8 min. The reaction mixture was then heated at 60° C. for a further 10 min and then slowly cooled to 20° C. over 3 hrs. The resulting solid was collected by filtration, rinsed with pentane, and dried at 50° C. for 3 hrs in a vacuum oven to yield the title compound as a white solid.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 100-L glass-lined reactor was charged with toluene (45.00 kg) and stirred at ˜20-25° C. To the stirring toluene was added 4-(4-morpholinylmethyl)benzoic acid hydrochloride (6.50 kg, 93.5%, 24.04 mol), 1-hydroxybenzotriazole monohydrate (2.32 kg, 15.13 mol), 1-cyclopropylpiperazine (3.50 kg, 27.07 mol) and acetonitrile (9.00 kg). The resulting off-white slurry was stirred under N2 at ˜20-25° C. for 40 minutes. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (3.50 kg, 27.07 mol) was added, followed by an acetonitrile (1.20 kg) rinse. After the addition, the reaction mixture was stirred at ˜20-25° C. overnight. Water (32.50 kg) and aqueous saturated sodium carbonate (19.50 L) were then added to the stirring suspension. The suspension was stirred for an additional 30 minutes. The resulting biphasic solution was allowed to settle. The aqueous phase was discarded and the organic phase was washed with a 50% brine solution [water (19.50 L)/brine (19.50 L)]. To the stirred organic phase was then added anhydrous sodium sulfate (2.86 kg) and the resulting mixture was stirred at ˜20-25° C. for 1.5 hours. The solid sodium sulfate was filtered off and the filter cake was washed with acetonitrile (15.30 kg). The filtrate was transferred to a clean 100-L glass-lined reactor and stirred at ˜20-25° C. Water (0.47 kg) and 5/6N HCl in 2-propanol were added to precipitate the title compound as the corresponding bis-hydrochloride salt as a solid. The solid was filtered, washed with acetonitrile (10.2 kg) and dried (60 Torr, ˜40-45° C.) to a constant weight to yield the title compound as a white solid.
[Compound]
Name
100-L
Quantity
0 (± 1) mol
Type
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Quantity
45 kg
Type
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Reaction Step One
Quantity
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Type
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Quantity
1.2 kg
Type
solvent
Reaction Step Three
Quantity
6.5 kg
Type
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Reaction Step Four
Quantity
2.32 kg
Type
reactant
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Quantity
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Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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